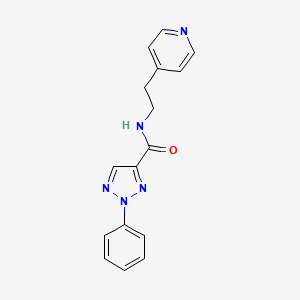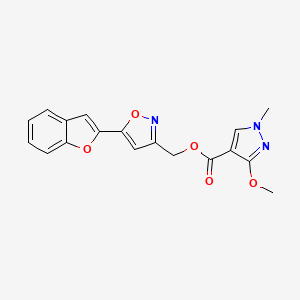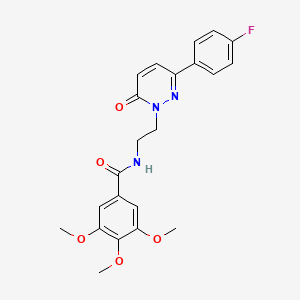
5,6,7,8-Tetrahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroquinolin-4-ol is a chemical compound with the CAS Number: 860231-47-6 . It has a molecular weight of 149.19 and its IUPAC name is 5,6,7,8-tetrahydro-4 (1H)-quinolinone .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinolin-4-ol is represented by the InChI Code: 1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2, (H,10,11) and the InChI key is ZGJDQLDCBPXGGF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinolin-4-ol is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Enantiomerically Pure Derivatives : The synthesis of enantiomerically pure 5,6,7,8-tetrahydroquinolin-4-ol derivatives has been achieved, showing significant chemical yields and potential for various chemical transformations (Uenishi & Hamada, 2002).
- Trifluoromethyl-Containing Derivatives : The preparation of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups, important in medicinal chemistry, has been optimized, providing valuable insights into the chemistry of these compounds (Johnson, O'mahony, Edwards, & Duncton, 2013).
Medicinal Chemistry and Pharmacology
- Antiulcer and Antisecretory Activity : Thioureas derived from 5,6,7,8-tetrahydroquinoline have shown potential antiulcer and antisecretory activities, indicating their significance in medicinal research (Beattie, Crossley, Curran, Hill, & Lawrence, 1977).
- Eco-Friendly Synthesis Approaches : An environmentally benign approach for constructing 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile derivatives, relevant to bioactive molecules, highlights the greener synthesis techniques in the field of organic chemistry (Damera & Pagadala, 2023).
- Inhibitory Activity Against Cancer Cells : Certain 5,6,7,8-tetrahydroquinoline derivatives have shown inhibitory effects on NF-κB transcriptional activity and cytotoxicity against human cancer cell lines, indicating their potential in cancer therapy (Jo et al., 2016).
Analytical Chemistry
- Mass Spectrometry : Studies on the mass spectra of 5,6,7,8-tetrahydroquinolines have contributed to understanding their fragmentation mechanisms, which is crucial in analytical chemistry for structure elucidation (Draper & Maclean, 1968).
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydroquinolin-4-ol indicates that it is associated with certain hazards. The hazard statements include H315, H319, H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Future Directions
Research on 5,6,7,8-Tetrahydroquinolin-4-ol and its derivatives is ongoing, with a focus on their synthesis and biological activity . These compounds have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDQLDCBPXGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58596-31-9 |
Source


|
| Record name | 1,4,5,6,7,8-hexahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)

![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B2373078.png)
![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)

![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)
![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
![1-[4-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2373089.png)

![N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2373091.png)
